(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide is an organic compound with significant relevance in medicinal chemistry and pharmaceutical applications. Its chemical structure features a triazole ring, which is known for its biological activity. The compound is classified under the category of triazole derivatives, which are widely studied for their antifungal, antibacterial, and anticancer properties.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. Notable suppliers include Sigma-Aldrich and Molbase, which provide detailed product specifications and safety data sheets. The compound's CAS number is 1221726-04-0, facilitating its identification in chemical databases.
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as an amine due to the presence of an amino group (-NH2) attached to the triazole ring.
The synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide typically involves multistep organic reactions that include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular formula for (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide is . The compound features a phenyl group attached to a triazole ring, which is further connected to a methanamine moiety.
CC(C1=NC(N)=N(C=C2)=N1)C=C2
This representation helps in visualizing the connectivity between atoms within the molecule.
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide can participate in various chemical reactions:
Technical details such as reaction conditions and yields are essential for understanding its reactivity profile.
The mechanism of action for (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide largely depends on its biological targets. For instance:
Data from biological assays would be necessary to elucidate specific pathways affected by this compound.
The physical properties of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide include:
Key chemical properties include:
Relevant analyses such as NMR and IR spectroscopy would provide further insights into its structural characteristics.
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide has several applications in scientific research:
Research continues into expanding its applications within medicinal chemistry and other fields due to its promising biological activities.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5